![molecular formula C15H20N2O4 B5862075 ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate](/img/structure/B5862075.png)
ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate, also known as EMDP, is a chemical compound that has gained attention in recent years for its potential as a therapeutic agent. EMDP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate is not fully understood, but it is believed to involve the modulation of several signaling pathways. In neurological disorders, ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In cancer, ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. In infectious diseases, ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activity. In neurological disorders, ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been found to reduce the levels of reactive oxygen species and pro-inflammatory cytokines. In cancer, ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been shown to induce apoptosis and cell cycle arrest in cancer cells. In infectious diseases, ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been shown to inhibit the growth and proliferation of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate in lab experiments include its low toxicity and high potency. ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been found to have a low toxicity profile, making it a safe compound to use in cell and animal studies. ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has also been found to have a high potency, meaning that it can be effective at low concentrations. The limitations of using ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate in lab experiments include the lack of clinical data and the need for further studies to determine its efficacy in humans.
Zukünftige Richtungen
For ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate include the development of new derivatives with improved pharmacological properties, the investigation of its efficacy in clinical trials, and the exploration of its potential in other areas of medicine. One area of interest is the use of ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate as a diagnostic tool for neurological disorders and cancer. Overall, ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has the potential to be a valuable therapeutic agent in the future, and further studies are needed to fully understand its pharmacological properties and potential applications.
Synthesemethoden
The synthesis of ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate involves the reaction of 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethanol to yield ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate. The purity and yield of ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been studied for its potential as a therapeutic agent in several areas, including neurological disorders, cancer, and infectious diseases. In neurological disorders, ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cancer, ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In infectious diseases, ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been shown to have antibacterial and antifungal activity.
Eigenschaften
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-19-15(18)17-7-5-16(6-8-17)10-12-3-4-13-14(9-12)21-11-20-13/h3-4,9H,2,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNQTZDZIAOMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198018 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.